molecular formula C20H14O6 B6503134 7',8-dimethoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione CAS No. 855774-17-3

7',8-dimethoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione

Cat. No.: B6503134
CAS No.: 855774-17-3
M. Wt: 350.3 g/mol
InChI Key: WCFGPFBSJZYJML-UHFFFAOYSA-N
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Description

7’,8-dimethoxy-2H,2’H-[3,4’-bichromene]-2,2’-dione is a complex organic compound belonging to the class of bichromenes. Bichromenes are known for their unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The presence of methoxy groups at the 7’ and 8’ positions and the dione functionality at the 2,2’ positions contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7’,8-dimethoxy-2H,2’H-[3,4’-bichromene]-2,2’-dione typically involves multi-step organic reactions. One common approach is the condensation of appropriate methoxy-substituted benzaldehydes with chromene derivatives under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production. The use of advanced purification methods, including chromatography and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7’,8-dimethoxy-2H,2’H-[3,4’-bichromene]-2,2’-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the dione functionality to diol groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted bichromenes, quinones, and diols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

7’,8-dimethoxy-2H,2’H-[3,4’-bichromene]-2,2’-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Comparison with Similar Compounds

Similar Compounds

  • 7,8-Dimethoxy-4-methyl-2H-chromen-2-one
  • 6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one
  • 7,8-Dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one

Uniqueness

7’,8-dimethoxy-2H,2’H-[3,4’-bichromene]-2,2’-dione is unique due to its bichromene structure, which imparts distinct chemical and physical properties. The presence of methoxy groups and the dione functionality contribute to its reactivity and potential applications. Compared to similar compounds, it offers a unique combination of structural features that make it valuable for specific research and industrial applications.

Properties

IUPAC Name

8-methoxy-3-(7-methoxy-2-oxochromen-4-yl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O6/c1-23-12-6-7-13-14(10-18(21)25-17(13)9-12)15-8-11-4-3-5-16(24-2)19(11)26-20(15)22/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFGPFBSJZYJML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C(=CC=C4)OC)OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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